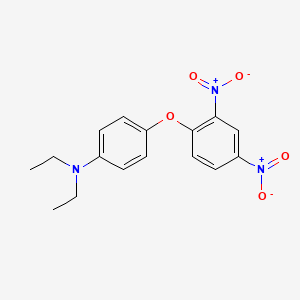
4-(2,4-Dinitrophenoxy)-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dinitrophenoxy)-N,N-diethylaniline is an organic compound characterized by the presence of a dinitrophenoxy group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenoxy)-N,N-diethylaniline typically involves the reaction of 2,4-dinitrophenol with N,N-diethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include anhydrous potassium carbonate and anhydrous dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenoxy)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace the nitro groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of amino derivatives, while substitution reactions yield various substituted aniline compounds .
Scientific Research Applications
4-(2,4-Dinitrophenoxy)-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenoxy)-N,N-diethylaniline involves its interaction with specific molecular targets. The compound’s nitro groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and redox reactions, which contribute to its overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
4-(2,4-Dinitrophenoxy)benzaldehyde: Shares structural similarities and is used in organic synthesis.
2,4-Dinitrophenoxy ethanol: Utilized as a plasticizer in propellant formulations.
Uniqueness
4-(2,4-Dinitrophenoxy)-N,N-diethylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
51690-39-2 |
|---|---|
Molecular Formula |
C16H17N3O5 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
4-(2,4-dinitrophenoxy)-N,N-diethylaniline |
InChI |
InChI=1S/C16H17N3O5/c1-3-17(4-2)12-5-8-14(9-6-12)24-16-10-7-13(18(20)21)11-15(16)19(22)23/h5-11H,3-4H2,1-2H3 |
InChI Key |
HUOSFKMKIUETBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


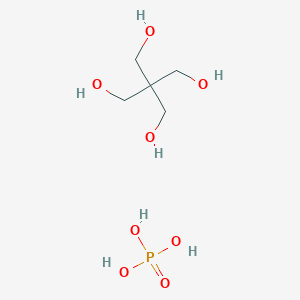

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
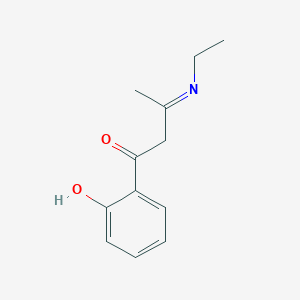


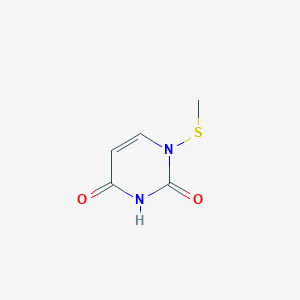
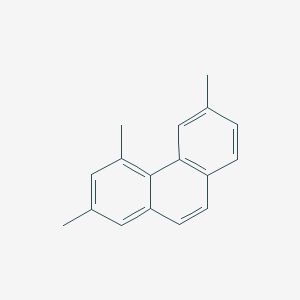

![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
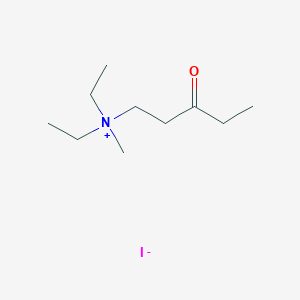
![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)

